

degradation pathways of "2-Hydroxy-4-morpholinepropanesulphonic acid"

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Compound of Interest

2-Hydroxy-4morpholinepropanesulphonic acid

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Technical Support Center: MOPSO Buffer

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-morpholinepropanesulfonic acid (MOPSO).

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of MOPSO buffer.

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
MOPSO powder is clumped and/or has turned yellow.	High humidity and/or improper storage temperature.	Store MOPSO in a tightly sealed container in a dry environment with a relative humidity between 40% and 60%. Ensure the storage temperature is stable and avoid high temperatures, which can accelerate degradation.[1]
Inconsistent results in electrophoresis.	Buffer inconsistency or impurities.	Use high-purity MOPSO (≥99.0%) to minimize interference from ionic impurities.[2] Ensure the pH of the buffer is stable throughout the experiment, as this is critical for a uniform electric field and sharp bands.[2]
Unexpected interactions with biological molecules.	While MOPSO is known for minimal interaction, certain conditions might promote it.	MOPSO is noted for its stabilizing effect on the peptide backbone of proteins like BSA. [3] If unexpected interactions are suspected, consider a different buffer system after reviewing relevant literature for your specific application.
Cell culture contamination or poor cell health.	While MOPSO has low toxicity, improper preparation or contamination of the buffer can affect cell cultures.	Ensure sterile preparation of all buffer solutions for cell culture use. MOPSO is favored in cell culture for its stability and because it does not easily penetrate biological membranes, which helps maintain the integrity of organelles.[4]



Frequently Asked Questions (FAQs)

What is MOPSO and what are its primary applications?

2-Hydroxy-4-morpholinepropanesulfonic acid (MOPSO) is a zwitterionic biological buffer. Its primary applications include:

- Biochemical and molecular biology experiments.[1]
- Denaturing gel electrophoresis and protein purification chromatography.[2][3]
- Cell culture media.[3][4]
- Capillary electrophoresis (CE) as a carrier electrolyte.[2]

What is the useful pH buffering range for MOPSO?

MOPSO has a useful buffering range of pH 6.2 to 7.6.[2][3][4]

What is the structural difference between MOPSO and MOPS?

The primary structural difference is that MOPSO has a hydroxyl group at the C-2 position of its propane backbone, whereas MOPS (3-(N-Morpholino)propanesulfonic acid) has a simple propane chain.[3] This structural difference influences their pKa values and interaction profiles. [3]

What are the key advantages of using MOPSO?

- High Purity: Available in high purity (≥99.0%), which is crucial for reproducible results.[2]
- Low UV Absorbance: Minimizes interference in UV/VIS spectrophotometry.[3]
- Minimal Interaction: Generally shows minimal interaction with most biological molecules.[2]
- Does Not Penetrate Biological Membranes: This property is particularly advantageous in cell culture and organelle separation experiments as it helps maintain the stability of the internal environment of cells and organelles.[4]



How should MOPSO be stored?

To prevent clumping and yellowing, MOPSO powder should be stored in a dry and cool environment.[1] It is recommended to maintain the relative humidity between 40% and 60% and to ensure a stable temperature.[1]

Experimental Protocols

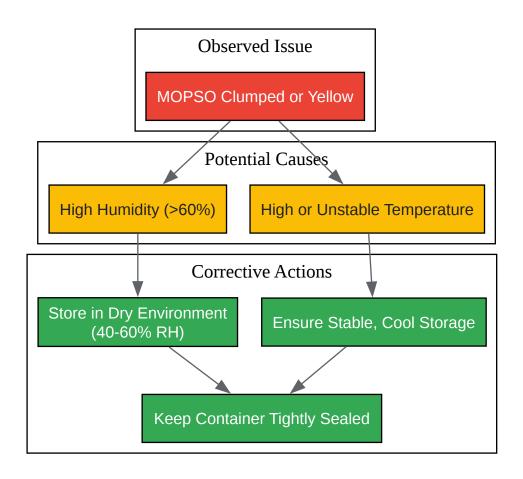
General Protocol for Preparing a MOPSO Buffer Solution (1 L of 0.5 M Stock Solution)

- Weighing: Weigh out 120.65 g of MOPSO powder (MW: 241.29 g/mol).
- Dissolving: Add the powder to a beaker containing approximately 800 mL of nuclease-free water.
- Mixing: Stir the solution with a magnetic stirrer until the powder is completely dissolved.
- pH Adjustment: Adjust the pH to the desired value using a concentrated solution of NaOH or
 HCl while monitoring with a calibrated pH meter.
- Final Volume: Once the desired pH is reached, transfer the solution to a graduated cylinder and add nuclease-free water to a final volume of 1 L.
- Sterilization: For applications requiring sterility, filter the buffer solution through a 0.22 μm filter.
- Storage: Store the buffer solution at 4°C.

Visualizations







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